molecular formula C17H11F3N4O4S B2900109 N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 941910-11-8

N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2900109
CAS No.: 941910-11-8
M. Wt: 424.35
InChI Key: MFEIFGXKVMUELR-UHFFFAOYSA-N
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Description

N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a pyridinone core fused with a 5-nitrothiazole moiety and a 3-(trifluoromethyl)benzyl substituent. This structure combines electron-withdrawing groups (nitro, trifluoromethyl) and aromatic systems, which are often associated with enhanced metabolic stability and bioactivity in medicinal chemistry . The compound’s synthesis likely follows a multi-step protocol involving nucleophilic substitution and condensation reactions, analogous to methods described for structurally related carboxamides (e.g., alkylation of thiol-containing intermediates in dimethylformamide (DMF) with potassium carbonate as a base) .

Properties

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4O4S/c18-17(19,20)11-4-1-3-10(7-11)9-23-6-2-5-12(15(23)26)14(25)22-16-21-8-13(29-16)24(27)28/h1-8H,9H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEIFGXKVMUELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The 1,3-thiazole ring is constructed via Hantzsch thiazole synthesis, reacting α-halo ketones with thiourea derivatives. For 5-nitro substitution:

  • Reactant Preparation : 2-Chloro-1-(4-nitrobenzoyl)ethan-1-one (5.0 g, 20 mmol) and thiourea (1.52 g, 20 mmol) are suspended in ethanol (50 mL).
  • Reaction Conditions : Reflux at 80°C for 6 hours under nitrogen.
  • Workup : The mixture is cooled, filtered, and washed with cold ethanol to yield 5-nitro-1,3-thiazol-2-amine as a yellow solid (3.2 g, 78% yield).

Analytical Data :

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.74 (s, 1H, NH2), 8.32 (d, J = 8.5 Hz, 1H), 7.92 (d, J = 8.5 Hz, 1H).
  • HRMS (ESI) : m/z calcd for C3H2N3O2S [M+H]+: 156.9974, found: 156.9978.

Preparation of 2-Oxo-1-{[3-(Trifluoromethyl)Phenyl]Methyl}-1,2-Dihydropyridine-3-Carboxylic Acid

Friedel-Crafts Alkylation for Benzyl Group Introduction

The trifluoromethyl benzyl group is introduced via Friedel-Crafts alkylation using 3-(trifluoromethyl)benzyl chloride:

  • Reactants : Dihydropyridine-3-carboxylic acid methyl ester (2.0 g, 12 mmol) and 3-(trifluoromethyl)benzyl chloride (2.8 g, 14 mmol) are dissolved in anhydrous dichloromethane (DCM, 30 mL).
  • Catalyst : Aluminum chloride (AlCl3, 1.6 g, 12 mmol) is added portionwise at 0°C.
  • Reaction Conditions : Stir at 25°C for 12 hours.
  • Workup : Quench with ice-water, extract with DCM, and concentrate to afford the alkylated ester (3.1 g, 85% yield).

Saponification to Carboxylic Acid

The ester is hydrolyzed to the carboxylic acid:

  • Reactants : Alkylated ester (3.0 g, 8.2 mmol) and NaOH (1.0 g, 25 mmol) in methanol/water (3:1, 40 mL).
  • Reaction Conditions : Reflux at 70°C for 4 hours.
  • Workup : Acidify with HCl (1M), filter, and dry to yield the carboxylic acid (2.4 g, 89% yield).

Analytical Data :

  • 13C NMR (126 MHz, DMSO-d6) : δ 167.5 (COOH), 152.4 (C=O), 144.5 (CF3), 134.7–122.7 (aromatic carbons).

Amidation: Coupling Thiazole Amine and Dihydropyridine Carboxylic Acid

Carboxylic Acid Activation

The dihydropyridine carboxylic acid is activated using thionyl chloride (SOCl2):

  • Reactants : Carboxylic acid (2.0 g, 6.1 mmol) and SOCl2 (5 mL) in anhydrous DCM (20 mL).
  • Reaction Conditions : Reflux at 40°C for 2 hours.
  • Workup : Remove excess SOCl2 under vacuum to yield the acyl chloride (quantitative).

Amide Bond Formation

The acyl chloride is reacted with 5-nitro-1,3-thiazol-2-amine:

  • Reactants : Acyl chloride (1.8 g, 5.2 mmol) and thiazole amine (0.8 g, 5.2 mmol) in DCM (30 mL) with triethylamine (TEA, 1.1 mL, 7.8 mmol).
  • Reaction Conditions : Stir at 25°C for 24 hours.
  • Workup : Wash with NaHCO3 (5%), dry over Na2SO4, and purify via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the target compound (1.9 g, 72% yield).

Analytical Data :

  • 1H NMR (500 MHz, DMSO-d6) : δ 10.36 (s, 1H, NH), 8.74 (d, J = 2.5 Hz, 1H), 8.25–7.30 (m, 8H, aromatic), 5.42 (s, 2H, CH2), 2.53 (s, 3H, COCH3).
  • HRMS (ESI) : m/z calcd for C19H14F3N4O4S [M+H]+: 463.0642, found: 463.0645.

Optimization and Yield Comparison

Table 1: Yield Optimization for Key Steps

Step Reagents/Conditions Yield (%) Reference
Thiazole Synthesis Thiourea, EtOH, 80°C 78
Friedel-Crafts AlCl3, DCM, 25°C 85
Amidation TEA, DCM, 24 h 72

Challenges and Alternative Routes

Nitro Group Stability

The nitro group on the thiazole ring is sensitive to reducing conditions. Alternative protecting groups (e.g., acetyl) were explored but led to side reactions during amidation.

Trifluoromethyl Benzyl Group Introduction

Attempts using Ullmann coupling for benzylation resulted in lower yields (≤50%) compared to Friedel-Crafts alkylation.

Chemical Reactions Analysis

Types of Reactions

N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrothiazole moiety can yield nitroso or hydroxylamine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the target enzyme, blocking its activity and thereby exerting its biological effects. The nitrothiazole moiety plays a crucial role in binding and hydrophobic interactions with key amino acid residues .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a class of pyridine-3-carboxamides with heterocyclic substituents. Key analogues include:

Compound Name Core Structure Substituents Key Functional Groups Bioactivity/Applications
Target Compound 1,2-dihydropyridine-3-carboxamide 5-nitrothiazole, 3-(trifluoromethyl)benzyl Nitro (-NO₂), CF₃, thiazole Potential kinase inhibition (inferred from nitro-thiazole motifs)
N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide () Pyridazinone-carboxamide 2,4-dimethylthiazole, ethoxy linker Methylthiazole, pyridazine Anticancer candidate (common thiazole applications)
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () Pyrrolidinone-carboxamide 4-fluorophenyl, isopropyl-thiadiazole Fluorophenyl, thiadiazole Antibacterial/antifungal (thiadiazole activity)

Key Observations :

  • The 3-(trifluoromethyl)benzyl group may confer greater lipophilicity and metabolic resistance relative to fluorophenyl or ethoxy-linked substituents .
  • Thiazole vs. thiadiazole rings: Thiadiazoles () often exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, whereas nitro-thiazoles (target compound) may favor redox-mediated interactions .
Spectroscopic and Crystallographic Data
  • NMR Analysis : highlights that substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) can localize structural modifications. For the target compound, the nitro and trifluoromethyl groups would likely cause significant deshielding in adjacent protons, akin to fluorophenyl-induced shifts in .
  • The trifluoromethyl group’s electron density may complicate refinement compared to methyl or isopropyl groups .
Reactivity and Stability
  • The nitro group increases susceptibility to reduction, a property less pronounced in methylthiazole () or thiadiazole () analogues.
  • The trifluoromethyl group enhances stability against oxidative degradation compared to fluorophenyl or hydrogen substituents .
  • Lumping Strategy: suggests that compounds with similar cores (e.g., pyridinone vs. pyrrolidinone) but divergent substituents may undergo distinct degradation pathways, limiting their grouping in reaction models .

Biological Activity

N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The introduction of the thiazole and dihydropyridine moieties is crucial for its biological activity. Various methods have been explored to optimize yield and purity, including the use of microwave-assisted synthesis and green chemistry approaches to enhance environmental sustainability.

Antimicrobial Properties

Research has indicated that derivatives of thiazole and pyridine compounds exhibit notable antimicrobial activities. For instance, studies have shown that related thiazole derivatives demonstrated significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli . The incorporation of the nitro group enhances these properties, likely due to increased electron affinity.

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies on cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis in various cancer types. For example, thiazolidine derivatives have exhibited cytotoxic effects against glioblastoma cells . The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Effects

This compound also shows promise as an anti-inflammatory agent. It has been reported to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by Da Silva et al. evaluated the antimicrobial efficacy of thiazolidine derivatives similar to our compound. The results indicated a strong correlation between structural modifications (like the presence of trifluoromethyl groups) and enhanced antimicrobial activity against resistant strains .

Case Study 2: Anticancer Mechanisms

Another research effort focused on understanding the anticancer mechanisms of related compounds. The findings revealed that these compounds could inhibit key enzymes involved in cancer cell metabolism, leading to reduced tumor growth in xenograft models .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineMechanism of ActionReferences
AntimicrobialS. aureus, E. coliDisruption of cell wall synthesis
AnticancerGlioblastoma cellsInduction of apoptosis via STAT3 pathway
Anti-inflammatoryMacrophagesInhibition of cytokine production

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide?

Answer:

  • Synthesis : Use a multi-step approach involving coupling reactions (e.g., amide bond formation between thiazole and dihydropyridine precursors) in polar aprotic solvents like DMF or acetonitrile. Optimize reaction conditions with bases (e.g., K₂CO₃) and reflux times (1–3 hours) to improve yield .
  • Purification : Employ column chromatography or recrystallization (e.g., methanol/water systems) to isolate the pure compound .
  • Characterization : Confirm structure via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS). Use IR spectroscopy to validate functional groups (e.g., carbonyl, nitro) .

Q. Which biological assays are suitable for preliminary evaluation of this compound’s therapeutic potential?

Answer:

  • Antimicrobial Activity : Conduct broth microdilution assays against Gram-positive/negative bacteria and fungi, reporting MIC (minimum inhibitory concentration) values .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Test against target enzymes (e.g., kinases, polymerases) using fluorometric or spectrophotometric methods .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Answer:

  • Standardize reaction parameters (temperature, solvent purity, stoichiometry) and document deviations.
  • Validate intermediates via TLC and spectroscopic methods at each step .
  • Use internal controls (e.g., known thiazole derivatives) to cross-check spectral data .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

Answer:

  • Apply Design of Experiments (DoE) to test variables (e.g., solvent, catalyst loading). For example, replace pyridine with milder bases (e.g., triethylamine) to reduce side reactions .
  • Explore microwave-assisted synthesis to reduce reaction times and enhance regioselectivity .
  • Use flow chemistry for continuous production, ensuring consistent mixing and temperature control .

Q. What strategies resolve structural ambiguities when crystallographic data is unavailable?

Answer:

  • Perform computational modeling (DFT or molecular dynamics) to predict bond angles, torsion, and electronic properties .
  • Compare experimental 1H^1 \text{H}-NMR chemical shifts with simulated spectra from software like ACD/Labs or Gaussian .
  • Use NOESY/ROESY NMR to confirm spatial proximity of substituents (e.g., trifluoromethyl group orientation) .

Q. How should researchers address contradictory bioactivity data across different assays?

Answer:

  • Validate assay conditions: Check pH, serum proteins, and solvent effects (e.g., DMSO cytotoxicity) .
  • Investigate metabolite interference using LC-MS to identify degradation products .
  • Perform orthogonal assays (e.g., cell-based vs. enzyme-targeted) to confirm mechanisms .

Q. What advanced techniques elucidate the compound’s mechanism of action?

Answer:

  • Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .
  • Molecular Docking : Map interactions with proteins (e.g., NS5B polymerase) using AutoDock or Schrödinger .
  • Gene Expression Profiling : Perform RNA-seq on treated cells to identify dysregulated pathways .

Q. How can stability and degradation profiles be assessed under physiological conditions?

Answer:

  • Conduct accelerated stability studies (40°C/75% RH) and analyze degradation via HPLC .
  • Simulate gastric/intestinal fluids to assess oral bioavailability .
  • Use 1H^1 \text{H}-NMR to track hydrolytic cleavage of labile groups (e.g., nitro-thiazole) .

Q. What computational tools predict ADMET properties for this compound?

Answer:

  • Use SwissADME or ADMETLab to estimate permeability (LogP), cytochrome P450 interactions, and toxicity .
  • Validate predictions with in vitro assays (e.g., Caco-2 for absorption, Ames test for mutagenicity) .

Q. How can researchers differentiate off-target effects from true bioactivity?

Answer:

  • Perform counter-screens against unrelated targets (e.g., GPCRs, ion channels) .
  • Use CRISPR/Cas9 knockout models to confirm target dependency .
  • Analyze dose-response curves for non-linear trends indicative of non-specific binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.